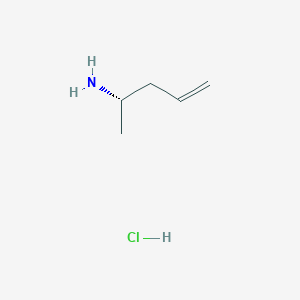

(S)-Pent-4-en-2-amine hydrochloride

Description

The exact mass of the compound this compound is 121.0658271 g/mol and the complexity rating of the compound is 41.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-pent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZSPFYOORUPB-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for (S)-4-penten-2-amine HCl

Executive Summary

As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter the need for robust, reproducible safety and handling protocols for chiral building blocks. (S)-4-penten-2-amine hydrochloride is a highly versatile terminal alkene and chiral primary amine salt used extensively in the synthesis of complex pharmaceuticals, peptidomimetics, and novel alkaloids. This whitepaper provides an in-depth mechanistic analysis of its Material Safety Data Sheet (MSDS), toxicological profile, and the causality behind its handling protocols, ensuring that researchers can integrate this compound into their workflows with uncompromising safety and stoichiometric precision.

Physicochemical Profiling & Structural Dynamics

Understanding the physical state of a reagent is the first step in hazard mitigation. The compound (S)-4-penten-2-amine hydrochloride represents a strategic modification over its free base counterpart.

The Causality of Salt Formation: Why utilize the hydrochloride salt rather than the free base? The free base of 4-penten-2-amine is a volatile, highly flammable liquid prone to rapid oxidation and carbamate formation upon exposure to atmospheric CO₂ . By protonating the primary amine to form the HCl salt, we significantly reduce the vapor pressure, mitigate flammability risks, and stabilize the chiral center against racemization. This phase transition from a volatile liquid to a crystalline solid enables precise stoichiometric control during complex synthetic workflows, such as the synthesis of novel pharmaceutical intermediates or the profiling of trace impurities in forensic chemistry .

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (2S)-pent-4-en-2-amine hydrochloride |

| CAS Number | 1416242-38-0 |

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Stereochemistry | (S)-enantiomer |

| Hygroscopicity | High (Requires desiccation and inert atmosphere handling) |

Toxicological Assessment & Hazard Identification

Relying strictly on Global Harmonized System (GHS) standards, the hazard profile of (S)-4-penten-2-amine HCl requires strict engineering controls.

Mechanistic Toxicology: The primary amine functionality, even when protonated, interacts aggressively with the aqueous environment of mucosal membranes. Upon inhalation or contact, the micro-particulate dust dissolves rapidly in the mucosal lining. This dissolution causes localized osmotic stress and micro-pH shifts that denature surface proteins, leading to the physiological response of severe irritation.

Table 2: GHS Hazard and Precautionary Statements

| GHS Hazard Class | Category | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Experimental Protocols: Self-Validating Handling & Synthetic Integration

To safely utilize this compound, researchers must implement workflows that prevent exposure while maintaining chemical integrity.

Workflow for the safe handling and reaction integration of (S)-4-penten-2-amine HCl.

Protocol 1: Inert Atmosphere Weighing and Transfer

Objective: To transfer the highly hygroscopic (S)-4-penten-2-amine HCl without moisture degradation or aerosolized exposure. Causality: Moisture absorption not only throws off stoichiometric calculations but can also lead to localized hydrolysis and degradation of the amine salt over time.

-

Preparation: Purge a localized controlled-atmosphere weighing station (glovebox) with high-purity Argon (99.999%).

-

Equilibration: Transfer the sealed reagent vial into the antechamber. Cycle vacuum/argon three times to eliminate ambient moisture.

-

Dispensing: Using an anti-static ceramic spatula, weigh the required mass into a pre-tared, oven-dried Schlenk flask. Causality: The anti-static spatula prevents the fine crystalline powder from dispersing via electrostatic repulsion, ensuring mass accuracy and preventing surface contamination.

-

Sealing: Seal the Schlenk flask with a rubber septum and secure it with a Keck clip before removing it from the inert environment.

Self-Validation Check: Weigh the sealed Schlenk flask before and after the transfer on an analytical balance outside the glovebox. The mass difference must exactly match the tared mass of the dispensed solid. A discrepancy >0.5% indicates moisture absorption during transfer or micro-spillage, invalidating the stoichiometric integrity of the setup.

Protocol 2: In Situ Free-Basing for Catalytic Reactions

Objective: To generate the active free amine in situ for transition-metal catalyzed reactions without isolating the volatile free base.

-

Suspension: Suspend the weighed (S)-4-penten-2-amine HCl in anhydrous dichloromethane (DCM) under argon at 0°C.

-

Neutralization: Add 1.05 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile or coordinating with the transition metal catalyst in downstream steps.

-

Stirring: Stir for 15 minutes at 0°C to ensure complete deprotonation before adding the subsequent electrophile or catalyst.

Self-Validation Check: Extract a 10 µL aliquot, quench in 1 mL of deionized water, and measure the pH. The aqueous phase must register a pH > 9.5. A lower pH indicates incomplete deprotonation, requiring the addition of supplementary DIPEA to drive the equilibrium forward.

Emergency Response & Spill Decontamination

In the event of a breach in containment, rapid and chemically logical decontamination is required to prevent respiratory injury.

Sequential spill response protocol for (S)-4-penten-2-amine HCl to minimize aerosolized exposure.

Protocol 3: Solid Spill Decontamination

Objective: Safely neutralize and remove a solid spill of the HCl salt.

-

Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.

-

PPE Donning: Responders must don N95/P100 particulate respirators, chemical-resistant safety goggles, and double nitrile gloves.

-

Mechanical Collection: Gently sweep the crystalline solid using a damp, static-free absorbent pad. Causality: Sweeping with a dry brush will aerosolize the irritating dust, leading to respiratory exposure. A damp pad binds the hygroscopic salt instantly through dissolution.

-

Surface Neutralization: Wash the affected surface with a mild aqueous sodium bicarbonate solution (5% w/v), followed by copious amounts of water.

Self-Validation Check: Swab the decontaminated surface with broad-range pH indicator paper. The paper must indicate a neutral pH (~7.0). An acidic reading indicates residual amine hydrochloride, necessitating a repeated bicarbonate wash.

References

-

PENT-4-EN-2-AMINE | CAS 31685-30-0 Matrix Fine Chemicals URL: [Link]

-

Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate PubMed (National Institutes of Health) URL:[Link]

Difference between (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine

Structural Divergence and Synthetic Utility: A Comparative Analysis of (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine in Drug Discovery

Executive Summary (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine represent two fundamentally distinct classes of chiral aliphatic amines. While differing by only two hydrogen atoms and a single degree of unsaturation, this structural divergence profoundly impacts their 3D conformation, physicochemical properties (LogP/LogD), and synthetic versatility. This technical whitepaper provides an in-depth comparison of these two building blocks, focusing on their roles in bioisosterism, late-stage functionalization, and rational drug design.

Structural and Physicochemical Divergence

At the core of their divergence is the C4-C5 bond. (S)-Pentan-2-amine features a fully saturated propyl chain, adopting a highly flexible, staggered alkane conformation[1]. In contrast, (S)-Pent-4-en-2-amine is a chiral homoallylic amine characterized by a terminal alkene[2]. The sp2 hybridization at the terminus restricts the conformational space of the alkyl tail and introduces a localized π-electron cloud.

Table 1: Physicochemical Properties Comparison

| Property | (S)-Pentan-2-amine | (S)-Pent-4-en-2-amine | Impact on Drug Design |

| Molecular Formula | C5H13N | C5H11N | Defines the degree of unsaturation and molecular weight. |

| Tail Hybridization | sp3 (Saturated) | sp2 (Unsaturated) | Alters the 3D vector projection and conformational flexibility of the tail. |

| Lipophilicity (LogP) | Higher | Lower | Alkene π-electrons increase polarizability, slightly enhancing the hydration shell. |

| Chemical Reactivity | Inert tail (Spectator) | Reactive alkene (Linchpin) | Terminal double bond enables late-stage diversification and cross-coupling. |

Bioisosterism and Lipophilicity in Drug Design

The strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization, aimed at improving developability metrics such as solubility, metabolic stability, and target affinity[3]. The transition from an alkane ((S)-Pentan-2-amine) to an alkene ((S)-Pent-4-en-2-amine) represents a nuanced bioisosteric shift.

While halogenation (e.g., fluorination) is classically used to modulate lipophilicity and block metabolic hotspots[4], the introduction of a double bond also predictably alters the partition coefficient (LogP). The π-electrons of the terminal alkene are more polarizable than the σ-bonds of the saturated alkane, allowing for stronger induced-dipole interactions with water molecules. Consequently, (S)-Pent-4-en-2-amine exhibits a slightly lower LogP than (S)-Pentan-2-amine. This subtle reduction in lipophilicity can be leveraged to mitigate non-specific binding and improve the aqueous solubility of a drug candidate without drastically altering its steric bulk or requiring complex de novo resynthesis[5].

Chemical Reactivity & Synthetic Utility

The true power of (S)-Pent-4-en-2-amine lies in its synthetic versatility. Homoallylic amines are privileged intermediates in the asymmetric synthesis of complex alkaloids and nitrogen-containing heterocycles[6]. While the saturated tail of (S)-Pentan-2-amine serves merely as a lipophilic anchor, the terminal alkene of (S)-Pent-4-en-2-amine acts as a dynamic chemical handle for late-stage functionalization.

Fig 1. Divergent late-stage functionalization pathways enabled by the terminal alkene.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor and reproducibility, the following workflows incorporate internal validation mechanisms to confirm causality and experimental success.

Protocol A: Thiol-Ene Click Functionalization of (S)-Pent-4-en-2-amine Causality & Design: Thiol-ene click chemistry proceeds via a radical mechanism, offering high regioselectivity (anti-Markovnikov) and functional group tolerance. This allows for the rapid generation of library analogs from a single homoallylic amine scaffold. Step-by-Step Methodology:

-

Preparation: Dissolve (S)-Pent-4-en-2-amine (1.0 equiv) and the desired functional thiol (1.2 equiv) in degassed methanol (0.1 M concentration).

-

Initiation: Add the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone, 0.05 equiv) to the mixture.

-

Irradiation: Expose the reaction vessel to UV light (365 nm) for 2 hours at ambient temperature with continuous stirring.

-

Validation (Self-Validating Step): Monitor the reaction progression via 1H-NMR of crude aliquots. The successful conversion is definitively validated by the complete disappearance of the characteristic multiplet alkene protons at δ 5.0–5.8 ppm and the simultaneous emergence of new thioether α-protons.

Protocol B: Comparative Lipophilicity (LogD) Determination Causality & Design: To empirically quantify the lipophilicity difference between the saturated and unsaturated amines, a miniaturized shake-flask method coupled with HPLC-UV/MS is utilized. Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.

-

Sample Spiking: Prepare 1 mM stock solutions of (S)-Pentan-2-amine and (S)-Pent-4-en-2-amine in DMSO. Spike 10 µL of each stock into separate vials containing 1 mL of the biphasic octanol/PBS mixture.

-

Partitioning: Vortex the vials vigorously for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete and sharp phase separation.

-

Quantification & Validation: Analyze both the aqueous and organic phases via HPLC-MS. Self-Validating Step: Run a reference standard (e.g., Propranolol) with a known LogD alongside the test compounds to confirm the system's calibration and phase integrity. Calculate LogD using the formula: LogD = Log(Area_org / Area_aq).

Fig 2. Self-validating experimental workflow for comparative LogD determination.

Conclusion

The selection between (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine is dictated by the specific requirements of the drug discovery campaign. (S)-Pentan-2-amine provides a stable, metabolically predictable lipophilic moiety ideal for occupying hydrophobic pockets. Conversely, (S)-Pent-4-en-2-amine offers a highly versatile homoallylic handle, enabling late-stage diversification, structural rigidification via cross-metathesis, and fine-tuning of physicochemical properties.

References

-

Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

-

Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Tactics in Contemporary Drug Design (PMC) URL: [Link]

-

Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL: [Link]

-

Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Journal of the American Chemical Society (PMC) URL: [Link]

Sources

- 1. CAS 216237-52-4 | (S)-Pentan-2-amine hydrochloride - Synblock [synblock.com]

- 2. 1416242-38-0 Cas No. | (S)-Pent-4-en-2-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

Architecting Homochiral Amines: A Technical Blueprint for Modern Drug Discovery

By: Senior Application Scientist

The Chiral Imperative in Pharmaceutical Design

The spatial arrangement of atoms within a drug molecule profoundly dictates its pharmacological efficacy, pharmacokinetic profile, and safety. Among the most critical stereogenic centers in medicinal chemistry are chiral amines. It is estimated that approximately 40% of small-molecule active pharmaceutical ingredients (APIs) approved by the FDA contain a 1[1].

Historically, accessing these homochiral building blocks relied on the kinetic resolution of racemates—a mathematically flawed approach that inherently wastes 50% of the synthesized material. Today, the mandate for green chemistry and process efficiency has driven the industry toward asymmetric synthesis, where prochiral precursors are converted directly into single enantiomers with near-perfect stereocontrol.

Mechanistic Paradigms: Chemocatalysis vs. Biocatalysis

Traditional chemical syntheses often rely on the 2 (AH) of prochiral imines[2]. While highly effective and scalable, AH typically requires heavy metals (e.g., Iridium, Ruthenium), high-pressure hydrogen gas, and complex chiral ligands, necessitating rigorous downstream trace-metal scavenging to meet API safety thresholds.

To circumvent these limitations, the pharmaceutical industry is increasingly pivoting toward biocatalysis. Transaminases (TAms) have emerged as highly efficient enzymes capable of producing 3 from prochiral precursors in a single step under mild, aqueous conditions[3].

Engineering the Transaminase Workflow (The Sitagliptin Standard)

A seminal milestone in this field was the directed evolution of an (R)-selective transaminase from Arthrobacter sp. KNK168, which enabled the 4, the active pharmaceutical ingredient in Januvia®[4]. By engineering the enzyme's active site to accommodate bulky, complex pharmaceutical intermediates, researchers unlocked a highly scalable, metal-free route to homochiral amines.

Transaminase-mediated biocatalytic workflow for homochiral amine synthesis.

Self-Validating Protocol: Transaminase-Catalyzed Asymmetric Amination

The following protocol details the synthesis of a homochiral amine from a prochiral ketone using an engineered transaminase. As a Senior Application Scientist, I have structured this methodology to emphasize the causality behind each experimental parameter, ensuring a robust, self-validating system.

Objective: Convert a target prochiral ketone to a homochiral amine with >99% enantiomeric excess (ee), utilizing in-situ equilibrium shifting and orthogonal validation.

Step 1: Holoenzyme Assembly (Cofactor Saturation)

-

Action: Rehydrate lyophilized engineered Arthrobacter transaminase in 100 mM phosphate buffer (pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP). Incubate at 30°C for 30 minutes.

-

Causality: PLP is the obligate catalytic shuttle for the amino group. Pre-incubating the apoenzyme with excess PLP ensures 100% holoenzyme formation, preventing uncoupled turnover and maximizing initial reaction velocity.

Step 2: Substrate Loading & Thermodynamic Priming

-

Action: Add 50 mM prochiral ketone substrate dissolved in 10% v/v DMSO. Introduce 500 mM isopropylamine (IPA) as the amine donor.

-

Causality: DMSO enhances the aqueous solubility of lipophilic pharmaceutical intermediates. The 10-fold molar excess of IPA leverages the Law of Mass Action to drive the inherently reversible transamination forward.

Step 3: Biocatalytic Conversion & pH-Stat Control

-

Action: Incubate at 35°C under continuous agitation (250 rpm). Maintain pH at 8.0 using an automated pH-stat titrator with 1M NaOH.

-

Causality: As the reaction progresses, the consumption of IPA and generation of the product amine alters the solution's buffering capacity. Maintaining pH 8.0 ensures the amine donor remains partially unprotonated (nucleophilic) while preserving the enzyme's structural integrity.

Step 4: Equilibrium Shifting via In-Situ Product Removal (ISPR)

-

Action: Apply a continuous N₂ sweep over the headspace of the reaction vessel.

-

Causality: IPA donates its amine group and becomes acetone. Acetone accumulation causes severe product inhibition and thermodynamic stalling. Sweeping the volatile acetone out of the system physically removes the reverse-reaction substrate, irreversibly pulling the reaction to >99% conversion via Le Chatelier’s principle.

Step 5: Orthogonal Validation (Self-Validation Loop)

-

Action: Quench a 100 µL aliquot with 1M HCl, extract with methyl tert-butyl ether (MTBE), and analyze via Chiral HPLC against a chemically synthesized racemic standard.

-

Causality: The racemic standard ensures the chiral column can baseline-resolve both enantiomers. If the biocatalytic sample shows a single peak at the exact retention time of the desired enantiomer (and absent at the other), the system self-validates its >99% ee performance, ruling out false positives from co-eluting impurities.

Thermodynamic equilibrium shifting strategies in transaminase biocatalysis.

Next-Generation Modalities: Tandem Catalysis & Immobilization

While engineered TAms represent the current gold standard, the frontier of homochiral amine synthesis lies in process intensification and tandem catalysis. Recent breakthroughs include the development of the COFcap-2 reactor, a synthetic covalent organic framework capsule that co-immobilizes metal nanoparticles and biocatalytic systems to 5[5]. This artificial cell-like reactor traps catalysts within 300-400 nm cavities while allowing substrates and products to diffuse through 2 nm windows. Crucially, the COFcap-2 system can be recycled up to 15 times with retention of performance, directly addressing the historical instability of free enzymes in industrial settings.

Quantitative Data Summary

The selection of a synthetic modality depends heavily on the target molecule's steric constraints, required scale, and environmental impact goals. The table below summarizes the core performance metrics of current industry standards.

| Catalytic Modality | Catalyst System | Typical Enantiomeric Excess (ee) | Reaction Conditions | Mechanistic Advantage | Primary Limitation |

| Transition Metal AH | Ir/Ru-Chiral Phosphine Ligands | 90–98% | Organic solvent, 10–50 bar H₂, 50°C | Broad substrate scope for sterically hindered imines | Trace heavy metal contamination in APIs |

| Biocatalysis (Native) | Wild-type Transaminases | >99% | Aqueous buffer, 30°C, pH 7.5 | Perfect stereocontrol, green chemistry profile | Restricted to small aliphatic ketones |

| Biocatalysis (Engineered) | Directed Evolution Arthrobacter TAms | >99% | Aqueous/DMSO, 35–45°C, pH 8.0 | Accepts bulky, complex pharmaceutical intermediates | Susceptible to product/byproduct inhibition |

| Tandem Catalysis | COFcap-2 (Metal NPs + Enzyme) | >99% | Aqueous, Ambient Temp, 1 atm N₂ | Direct N₂ fixation, highly recyclable (15x) | Complex, multi-step catalyst synthesis |

References

-

[1] Title: Transaminase biocatalysis for chiral amines of pharmaceutical impact Source: bme.hu URL: 1

-

[3] Title: Transaminases for industrial biocatalysis: novel enzyme discovery Source: nih.gov URL: 3

-

[2] Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: acs.org URL: 2

-

[4] Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: dovepress.com URL: 4

-

[5] Title: COFcap2, a recyclable tandem catalysis reactor for nitrogen fixation and conversion to chiral amines Source: ul.ie URL: 5

Sources

The Definitive Technical Guide to (S)-Pent-4-en-2-amine Hydrochloride: Molecular Dynamics, Synthesis, and Applications in Drug Development

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of chiral building blocks dictates the efficiency, yield, and stereochemical integrity of the final active pharmaceutical ingredient (API). (S)-Pent-4-en-2-amine hydrochloride is a highly versatile, bifunctional chiral aliphatic amine. Featuring both a terminal olefin and a stereodefined primary amine, it serves as a critical linchpin for the construction of nitrogen-containing heterocycles, spirocyclic compounds, and complex secondary amines[1][2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular properties and practical, bench-level execution. This guide details the physicochemical profile of this compound, explains the mechanistic causality behind its handling, and provides a field-proven, self-validating protocol for its application in multicomponent coupling reactions.

Molecular Identity and Physicochemical Profiling

Understanding the exact stoichiometric and structural parameters of your reagents is the first step in ensuring reproducible reaction design. This compound consists of a five-carbon chain where the C2 position bears an amine group in the (S)-configuration, and the C4-C5 positions form a terminal alkene[3].

The compound is commercially and synthetically isolated as a hydrochloride salt rather than a free base. The causality behind this is twofold:

-

Oxidative and Thermal Stability: Free primary aliphatic amines are prone to air oxidation and can absorb ambient carbon dioxide to form carbamates. The protonated ammonium salt is highly stable, ensuring a prolonged shelf-life.

-

Prevention of Autoreactivity: The presence of both a nucleophilic amine and a reactive alkene in the same molecule can lead to unwanted intermolecular oligomerization or degradation over time. Protonation neutralizes the amine's nucleophilicity until it is intentionally liberated in the reaction vessel.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1416242-38-0[4] |

| Molecular Formula | C₅H₁₂ClN (or C₅H₁₁N · HCl)[3] |

| Molecular Weight | 121.61 g/mol [3] |

| Stereochemistry | (S)-configuration at C2 |

| Functional Groups | Primary amine (salt form), Terminal alkene |

Mechanistic Role in Asymmetric Synthesis

The true value of (S)-pent-4-en-2-amine lies in its orthogonal reactivity. The two functional groups can be manipulated independently or synergistically:

-

N-Heterocycle Formation: The terminal alkene and the amine can undergo intramolecular hydroamination catalyzed by transition metals (e.g., Gold or Titanium) to yield chiral 2,5-dimethylpyrrolidine derivatives. Alternatively, it is widely utilized in the synthesis of piperidine cores, which are ubiquitous in natural products and APIs[2].

-

Multicomponent Couplings: It is an excellent substrate for the Petasis Borono-Mannich reaction, allowing for the rapid assembly of complex, highly functionalized homoallylic amines from simple aldehydes and boronic acids[1].

-

Olefin Metathesis: Following the protection of the amine (e.g., as an N-Boc derivative), the terminal alkene can participate in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs' catalysts to build macrocycles or spirocyclic building blocks[1].

Experimental Workflow: The Petasis Borono-Mannich Reaction

To demonstrate the practical utility of this compound, the following is a self-validating, step-by-step protocol for synthesizing complex secondary amines via the Petasis reaction[1].

Objective

To couple this compound with an aldehyde and an arylboronic acid to yield a stereochemically rich secondary amine.

Step-by-Step Methodology & Causality

Step 1: In Situ Free-Basing

-

Action: Suspend 1.0 equivalent (eq) of this compound (121.61 mg, 1.0 mmol) in anhydrous dichloromethane (DCM). Add 1.2 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: The hydrochloride salt is non-nucleophilic. DIPEA is a sterically hindered base that deprotonates the ammonium salt to liberate the active free primary amine without acting as a competing nucleophile in the subsequent steps.

Step 2: Imine Condensation

-

Action: Add 1.0 eq of the target aldehyde and 3Å molecular sieves to the mixture. Stir at room temperature for 2 hours.

-

Causality: The free primary amine attacks the electrophilic carbonyl carbon of the aldehyde. The molecular sieves act as a thermodynamic sink, sequestering the water byproduct to drive the equilibrium entirely toward the formation of the intermediate imine.

Step 3: Boronate Addition

-

Action: Add 1.2 eq of an arylboronic acid. Heat the reaction to 40°C and stir for 12–24 hours.

-

Causality: The boronic acid coordinates with the imine nitrogen. This Lewis acid-base interaction activates the imine and facilitates an intramolecular, stereoselective migration of the aryl group from the boron atom to the imine carbon, forming the new C-C bond.

Step 4: Self-Validating Isolation and Analysis

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, concentrate the organic layer, and analyze via Thin-Layer Chromatography (TLC) using a Ninhydrin stain, followed by LC-MS.

-

Self-Validation: Ninhydrin selectively stains secondary amines (typically appearing as a distinct red/brown spot), allowing immediate visual confirmation that the primary amine starting material has been consumed and converted. LC-MS will confirm the exact mass of the newly formed Petasis adduct, validating the success of the multicomponent coupling before proceeding to purification.

Pathway Visualization

The following diagram illustrates the synthetic divergence of this compound into various high-value chemical scaffolds.

Synthetic divergence of (S)-Pent-4-en-2-amine into complex drug scaffolds.

References

-

Title: A Scalable Approach to Primary Amines via the Petasis Reaction Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Piperidines cores are widespread in nature and the total synthesis Source: University of Exeter URL: [Link]

Sources

The Chemical Stability of Chiral Allylic Amine Salts: A Mechanistic and Practical Guide for Drug Development

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral allylic amines are privileged scaffolds in modern pharmaceuticals, prized for their role in synthesizing complex, biologically active molecules.[1] Converting these amines into salts is a fundamental strategy to enhance physicochemical properties such as solubility and crystallinity.[2][3] However, this conversion belies a significant challenge: the inherent chemical instability of the allylic amine functional group. The interplay between the reactive allylic system, the nucleophilic amine, the stereogenic center, and the salt's microenvironment creates a complex stability profile that can profoundly impact a drug's safety, efficacy, and shelf-life.[2][4] This guide provides a comprehensive exploration of the degradation pathways, analytical strategies, and formulation tactics essential for navigating the complexities of chiral allylic amine salt stability.

Part 1: Foundational Principles of Stability and Degradation

A robust understanding of a drug candidate's stability begins with its fundamental molecular liabilities. For chiral allylic amine salts, this requires an appreciation for the unique reactivity of each component of the molecule.

Inherent Functional Group Liabilities

-

The Allylic System: The allylic position (a carbon atom adjacent to a double bond) is inherently activated. Its C-H bonds are weaker and more susceptible to abstraction, making it a prime target for autoxidation.[5][6] The π-system of the alkene itself is electron-rich and vulnerable to electrophilic attack and oxidative cleavage.

-

The Amine Group: As a primary or secondary amine, this group is both basic and nucleophilic. In its free base form, the lone pair of electrons on the nitrogen is readily available for oxidation, leading to the formation of N-oxides and hydroxylamines.[6][7]

-

The Chiral Center: The stereochemical integrity of the molecule is paramount to its biological activity. Conditions that promote racemization or epimerization, such as extreme pH or temperature, can lead to a complete loss of efficacy or the formation of undesired stereoisomers with different pharmacological or toxicological profiles.[8]

The Double-Edged Sword of Salt Formation

Forming a salt by protonating the amine is a critical step in drug development, but it introduces a new set of stability considerations.

-

Stabilizing Effects: Protonation of the amine group withdraws electron density and removes the lone pair's availability, significantly reducing its susceptibility to oxidation.[9] This is a primary reason why the salt form is often chemically more stable than the corresponding free base with respect to amine oxidation.

-

Destabilizing Effects: The choice of counter-ion is not trivial. It dictates the "micro-pH" of the drug substance in the presence of moisture, which can catalyze hydrolysis.[2] Furthermore, a significant risk in solid dosage forms is salt disproportionation , where the salt reverts to the neutral free base and free acid, especially under humid conditions.[3][4] This process can compromise physical and chemical stability, altering dissolution rates and exposing the now-liberated free amine to its inherent degradation pathways.

Part 2: Major Degradation Pathways of Chiral Allylic Amine Salts

Understanding the specific chemical reactions that lead to degradation is essential for developing targeted stabilization strategies. Forced degradation studies, which intentionally stress the molecule, are designed to reveal these pathways.[5][10][11]

1. Oxidative Degradation

Oxidation is one of the most common degradation routes for allylic amines.[7] These reactions are often complex, proceeding via free-radical chain mechanisms and catalyzed by light, heat, or trace metal ions.

-

Key Mechanisms:

-

Amine Oxidation: Direct oxidation of any residual free amine can form N-oxides or hydroxylamines.

-

Allylic Oxidation: Abstraction of a hydrogen atom from the allylic carbon can lead to a resonance-stabilized radical. This radical can then react with oxygen to form hydroperoxides, which can further decompose into allylic alcohols or ketones.[5][6]

-

Epoxidation: The double bond can be oxidized to form an epoxide, which may subsequently be hydrolyzed.

-

A generalized scheme for the oxidative degradation of a chiral allylic amine is presented below.

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the sample. [10][11] Protocol 1: Acid/Base Hydrolysis

-

Prepare a solution of the chiral allylic amine salt (e.g., 1 mg/mL) in a suitable solvent.

-

For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH. [5]3. Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples before analysis to prevent damage to the analytical column.

-

Causality Check: If no degradation is observed, more strenuous conditions (e.g., 1 M acid/base, higher temperature) may be required. [5]If degradation is too rapid, reduce the temperature or stressor concentration.

Protocol 2: Oxidative Degradation

-

Prepare a solution of the drug salt (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide to achieve a final concentration of ~3%. [11]3. Store the solution at room temperature, protected from light, and collect samples at time points.

-

Self-Validation: Analyze a control sample of the drug in the same solvent without peroxide to ensure observed changes are due to oxidation.

Protocol 3: Photostability Testing

-

Expose the solid drug substance and a solution of the drug to a calibrated light source providing both UV and visible light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. [12]2. A parallel set of samples, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to serve as dark controls.

-

Analyze the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.

Part 4: Advanced Analytical Techniques for Stability Monitoring

A multi-faceted analytical approach is required to fully characterize the stability of a chiral allylic amine salt.

The Stability-Indicating Method

The primary workhorse is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. [6]Its defining characteristic is the demonstrated ability to separate the active pharmaceutical ingredient (API) from all known degradation products and process impurities.

| Parameter | Typical Choice | Rationale / Expertise Insight |

| Column | Reversed-Phase C18 | Good retention and separation for a wide range of polarities. |

| Chiral Column | Polysaccharide-based CSPs | Crucial. Must be used to confirm enantiomeric purity and detect any racemization. This is a separate method or a primary method if the achiral separation is insufficient. [13][14][15] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) | Buffer is critical to control the ionization state of the amine and achieve reproducible chromatography. |

| Detector | Photodiode Array (PDA/DAD) | Allows for peak purity analysis, ensuring a chromatographic peak is not composed of co-eluting species. |

| Coupled Detector | Mass Spectrometry (MS) | Essential for identifying unknown degradant peaks by providing molecular weight information. [15] |

Structure Elucidation and Chiral Integrity

-

LC-MS/MS and HRMS: Once a degradation product is detected, tandem mass spectrometry (MS/MS) provides fragmentation data that acts as a "fingerprint" to help deduce the structure. High-Resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

-

Chiral Chromatography (HPLC/SFC): This is the gold standard for quantifying the enantiomeric excess (ee) of the parent compound and any chiral degradants. [8]Supercritical Fluid Chromatography (SFC) is often faster and provides higher resolution for chiral separations. [14]* Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the chiral environment of a molecule and can be a rapid, non-separative tool to screen for changes in stereochemical integrity during stability studies. [8][16]

Part 5: Strategies for Enhancing Stability

A proactive approach, informed by the results of forced degradation studies, is key to building a stable drug product.

-

Rational Salt Selection: Beyond solubility, the ideal counter-ion will form a stable, non-hygroscopic salt and maintain a micro-pH in the solid state where the drug is most stable. [2]A general rule of thumb is to select a counter-ion such that the difference between the pKa of the acid and the pKa of the amine (ΔpKa) is greater than 3 to minimize disproportionation. [4]* Formulation Design:

-

Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can scavenge free radicals and inhibit oxidative degradation pathways.

-

Buffers: In liquid or semi-solid formulations, buffers are essential to maintain the pH in a stable range. [17] * Excipient Compatibility: All excipients must be screened for reactivity with the drug substance. For example, some excipients contain reactive peroxide impurities that can initiate oxidation.

-

-

Packaging and Storage:

-

Light Protection: Use of amber glass or opaque packaging is a simple and effective way to prevent photodegradation. [12] * Oxygen and Moisture Control: Packaging under an inert atmosphere (e.g., nitrogen) and including desiccants can protect against oxidative and hydrolytic degradation, respectively.

-

Conclusion

The chemical stability of chiral allylic amine salts is a multifaceted challenge that demands a deep, mechanistic understanding of the molecule's inherent liabilities. The allylic system and the amine group present clear vulnerabilities to oxidation, while the chiral center requires constant vigilance against isomerization. Salt formation, while beneficial, introduces its own complexities of disproportionation and micro-environmental effects.

A successful drug development program hinges on a proactive and systematic approach. This involves conducting comprehensive forced degradation studies to map potential degradation pathways, developing robust, stability-indicating analytical methods capable of monitoring both chemical and chiral purity, and implementing intelligent formulation and packaging strategies to protect the molecule. By integrating these principles, researchers can ensure the development of safe, effective, and stable medicines.

References

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. [Link]

-

Factors affecting stability of drugs. (n.d.). SlideShare. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Chimica Oggi. [Link]

-

Analytical Methods. (2007, December 14). Books Gateway. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

-

Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (2016, June 21). MDPI. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

-

Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. books.rsc.org [books.rsc.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Factors affecting stability of drugs | PPTX [slideshare.net]

Methodological & Application

Application Note & Protocol: A Detailed Guide to Peptide Coupling with (S)-Pent-4-en-2-amine Hydrochloride

Introduction

The synthesis of peptides is a fundamental process in drug discovery and biochemical research, enabling the creation of novel therapeutics and research tools.[1] While the formation of an amide bond between standard proteinogenic amino acids is well-established, the incorporation of unnatural or structurally unique amino acids, such as (S)-Pent-4-en-2-amine hydrochloride, presents distinct challenges. This guide provides a comprehensive protocol and in-depth scientific rationale for the successful peptide coupling of this non-standard amine, addressing the specific hurdles posed by its hydrochloride salt form and potential steric considerations. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities.

Core Principles of Amide Bond Formation: The Peptide Bond

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[2] From a thermodynamic standpoint, the direct reaction is unfavorable. Therefore, the process necessitates the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][4][5] This activation is the primary role of a coupling reagent. The general mechanism involves the conversion of the carboxylic acid into a more reactive species, which is then readily attacked by the free amine of the other amino acid to form the stable amide linkage.[6]

A Guide to Reagent Selection for Coupling with this compound

The success of a peptide coupling reaction, especially with a non-standard amine, is highly dependent on the judicious selection of reagents.

Coupling Reagents: A Comparative Overview

A variety of coupling reagents are available, each with its own advantages and disadvantages.[4][7][8]

-

Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used coupling reagents.[1] However, they are known to cause racemization, particularly when used alone, and the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, complicating purification in solution-phase synthesis.[1][9]

-

Phosphonium Salts (e.g., BOP, PyBOP): These reagents offer high coupling efficiency with a reduced risk of racemization compared to carbodiimides.[3][9] However, they can be more expensive and may require more stringent handling.

-

Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents known for rapid reaction kinetics and minimal racemization, making them an excellent choice for challenging couplings.[1][3][10] HATU, in particular, is often favored for its ability to mediate difficult couplings, including those involving sterically hindered amino acids.[10][11][12]

For the coupling of this compound, a high-efficiency uronium salt reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended to ensure a high yield and minimize potential side reactions.

The Crucial Role of Additives

To further suppress racemization, coupling reagents are often used in conjunction with additives.[7][13] The most common additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and readily undergoes aminolysis.[14] Modern coupling reagents like HATU already incorporate a HOAt moiety within their structure, providing this benefit without the need for a separate additive.[15]

Base Selection: A Critical Parameter

The choice of base is paramount in peptide coupling reactions, especially when dealing with an amine hydrochloride salt.[13][16] The base serves two essential functions:

-

Neutralization of the Amine Salt: (S)-Pent-4-en-2-amine is provided as a hydrochloride salt. The base is required to neutralize the HCl and liberate the free amine, making it available for the nucleophilic attack.

-

Deprotonation of the Carboxylic Acid: The base facilitates the deprotonation of the N-protected amino acid, forming a carboxylate anion that initiates the reaction with the coupling reagent.[10]

A non-nucleophilic, sterically hindered tertiary amine is the ideal choice to avoid unwanted side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a widely used and effective base for this purpose.[10][17] Typically, at least two equivalents of the base are required: one to neutralize the amine hydrochloride and one for the coupling reaction itself.

Solvent Considerations

The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Polar aprotic solvents are generally preferred for peptide coupling reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve most reagents and peptides. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Detailed Step-by-Step Protocol for Peptide Coupling with this compound

This protocol describes the solution-phase coupling of an N-protected amino acid with this compound using HATU as the coupling reagent and DIPEA as the base.

Materials and Reagents

| Reagent/Material | Purpose |

| N-protected amino acid (e.g., Fmoc-Ala-OH) | Carboxylic acid component |

| This compound | Amine component |

| HATU | Coupling reagent |

| DIPEA (Hünig's base) | Non-nucleophilic base |

| Anhydrous DMF | Reaction solvent |

| Dichloromethane (DCM) | Solvent for work-up |

| 1 M HCl (aq.) | For aqueous wash |

| Saturated NaHCO₃ (aq.) | For aqueous wash |

| Brine (Saturated NaCl (aq.)) | For aqueous wash |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For agitation |

| Argon or Nitrogen supply | To maintain an inert atmosphere |

| Separatory funnel | For aqueous work-up |

| Rotary evaporator | For solvent removal |

| Silica gel for column chromatography | For purification |

| Appropriate eluents for chromatography | For purification |

Experimental Workflow Diagram

Sources

- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. jpt.com [jpt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. peptide.com [peptide.com]

- 8. scribd.com [scribd.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. peptidechemistry.org [peptidechemistry.org]

- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 17. youtube.com [youtube.com]

Application Note: Divergent Catalytic Synthesis of Chiral N-Heterocycles from (R)-Pent-4-en-2-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Insights

The integration of chiral saturated and partially unsaturated N-heterocycles—specifically pyrrolidines, piperidines, and tetrahydropyridines—is a cornerstone of modern drug discovery. These motifs act as rigidified pharmacophores that predictably steer 3D molecular conformation, thereby improving target binding affinity and optimizing pharmacokinetic/pharmacodynamic (PK/PD) profiles.

(R)-Pent-4-en-2-amine is a highly versatile "chiral pool" building block that provides a pre-installed stereocenter and a terminal olefin[1]. This unique structural topology enables orthogonal functionalization, allowing chemists to access diverse heterocyclic scaffolds from a single precursor. In the literature, this synthon has been successfully deployed in the total synthesis of polyhydroxylated indolizidine alkaloids (e.g., (-)-steviamine analogues) via ring-closing metathesis (RCM) and cyclization cascades[2], as well as in complex intra- and intermolecular hydroamination studies[3].

Causality in Experimental Design

To harness (R)-pent-4-en-2-amine effectively, the synthetic strategy must account for the reactivity of both the primary amine and the terminal olefin:

-

The Necessity of N-Protection: Free primary amines are notorious for coordinating to the ruthenium centers of Grubbs and Hoveyda-Grubbs catalysts, leading to rapid catalyst poisoning. By converting the amine to a tert-butyl carbamate (Boc), the nitrogen lone pair is delocalized into the carbonyl group. This eliminates deleterious metal coordination and ensures high catalyst turnover numbers (TON).

-

Pathway A (RCM to Tetrahydropyridines): N-allylation of the protected amine generates a diene. Subjecting this diene to RCM relies on the thermodynamic stability of the resulting 6-membered ring. The reaction is entropically driven forward by the continuous evolution and removal of volatile ethylene gas (Le Chatelier’s principle).

-

Pathway B (Cross-Metathesis to

-Lactams): Cross-metathesis (CM) with an electron-deficient olefin (methyl acrylate) generates an (E)-

Synthetic Workflow Visualization

Divergent pathways for synthesizing chiral N-heterocycles from (R)-pent-4-en-2-amine.

Quantitative Data & Catalyst Optimization

The success of these pathways heavily depends on catalyst selection. Below is the optimization data for both the RCM and CM steps.

Table 1: Catalyst Screening for RCM of N-Boc-N-allyl-(R)-pent-4-en-2-amine (Pathway A)

| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Grubbs I | 5.0 | DCM | 25 | 24 | 45 |

| Grubbs II | 5.0 | DCM | 40 | 4 | 92 |

| Hoveyda-Grubbs II | 2.0 | Toluene | 80 | 2 | 96 |

Insight: Grubbs II and Hoveyda-Grubbs II significantly outperform Grubbs I due to the increased stability and initiation rate provided by the N-heterocyclic carbene (NHC) ligand.

Table 2: Optimization of Cross-Metathesis with Methyl Acrylate (Pathway B)

| Catalyst | Loading (mol%) | Acrylate (Eq.) | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| Grubbs II | 5.0 | 2.0 | DCM | 40 | 68 | 8:1 |

| Hoveyda-Grubbs II | 5.0 | 2.0 | DCM | 40 | 85 | >20:1 |

| Hoveyda-Grubbs II | 2.0 | 3.0 | Toluene | 80 | 94 | >20:1 |

Insight: Cross-metathesis with electron-deficient olefins (Type II olefins) requires the highly active Hoveyda-Grubbs II catalyst to achieve excellent yields and high (E)-stereoselectivity.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific quenching steps are built-in to ensure reproducibility and prevent transition-metal contamination in downstream biological assays.

Protocol A: Synthesis of (R)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine

Step 1: N-Protection and N-Allylation

-

Boc Protection: Dissolve (R)-pent-4-en-2-amine hydrochloride (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (25.0 mmol) and cool to 0 °C. Dropwise add Boc₂O (11.0 mmol). Stir at room temperature (RT) for 4 h. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(R)-pent-4-en-2-amine.

-

Allylation: Dissolve the crude N-Boc intermediate in anhydrous DMF (30 mL) under an argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 15.0 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

-

Add allyl bromide (15.0 mmol) dropwise. Warm to RT and stir for 12 h.

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with water and brine to remove DMF. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford the diene intermediate.

Step 2: Ring-Closing Metathesis (RCM)

-

Dissolve the N-Boc-N-allyl diene (5.0 mmol) in anhydrous CH₂Cl₂ (500 mL). Note: High dilution (0.01 M) is critical to favor intramolecular RCM over intermolecular cross-metathesis.

-

Degas the solution by bubbling argon for 15 minutes.

-

Add Grubbs II catalyst (0.25 mmol, 5 mol%). Heat the reaction to a gentle reflux (40 °C) for 4 h.

-

Quenching: Add ethyl vinyl ether (2.0 mL) and stir for 30 minutes at RT. This step generates a catalytically inactive Fischer carbene, preventing double-bond isomerization during workup.

-

Concentrate the mixture and purify via silica gel chromatography to yield the chiral tetrahydropyridine.

Protocol B: Synthesis of (R)-6-Methyl-5,6-dihydro-1H-pyridin-2-one

Step 1: Cross-Metathesis (CM)

-

Dissolve N-Boc-(R)-pent-4-en-2-amine (5.0 mmol) and methyl acrylate (15.0 mmol, 3.0 eq) in anhydrous toluene (50 mL) under argon.

-

Add Hoveyda-Grubbs II catalyst (0.1 mmol, 2 mol%).

-

Heat the mixture to 80 °C for 2 h. Monitor complete consumption of the starting material via TLC (visualized with KMnO₄ stain).

-

Quench with ethyl vinyl ether (1.0 mL), concentrate, and purify via flash chromatography to isolate (E)-methyl 5-(Boc-amino)hex-2-enoate.

Step 2: Deprotection and Lactamization

-

Dissolve the CM product (4.0 mmol) in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic Acid (TFA) (10 mL total volume). Stir at RT for 2 h.

-

Concentrate the reaction mixture in vacuo to remove excess TFA.

-

Redissolve the resulting crude amine-TFA salt in methanol (20 mL). Add triethylamine (20.0 mmol) to neutralize the salt and promote cyclization.

-

Reflux the mixture (65 °C) for 6 h. The intramolecular amidation will proceed cleanly.

-

Concentrate and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield the optically pure

-lactam.

References

- Source: illinois.

- Concise synthesis of (-)

- Source: nuph.edu.

Sources

Application Note: Strategic Synthesis of Chiral Pipecolic Acid Scaffolds using (S)-Pent-4-en-2-amine

This Application Note provides a comprehensive technical guide for utilizing (S)-Pent-4-en-2-amine in multicomponent Petasis (Borono-Mannich) reactions. It focuses on the strategic application of this chiral homoallylic amine to synthesize enantioenriched pipecolic acid derivatives via a Petasis-Ring Closing Metathesis (RCM) sequence—a high-value workflow in modern peptidomimetic drug discovery.

Executive Summary & Strategic Utility

(S)-Pent-4-en-2-amine is a bifunctional chiral building block that uniquely combines a stereogenic center with a terminal alkene "handle." In the context of the Petasis reaction, it serves two critical functions:

-

Chiral Induction: The existing (S)-stereocenter directs the diastereoselective addition of the organoboron nucleophile to the iminium intermediate, establishing a new stereocenter with high fidelity.

-

Structural Diversity (The "Homoallylic Handle"): The terminal alkene remains inert during the Petasis coupling but is perfectly positioned for subsequent Ring-Closing Metathesis (RCM) . This allows for the rapid conversion of acyclic Petasis products into 6-membered nitrogen heterocycles (e.g., pipecolic acid derivatives), which are privileged pharmacophores in drugs like local anesthetics and immunosuppressants.

This protocol details the Petasis-RCM sequence , providing a streamlined route to 2,6-disubstituted piperidines.

Mechanistic Insight: Stereochemical Induction

The success of this protocol relies on the diastereoselective nature of the Petasis reaction when using chiral amines.[1]

The Mechanism

The reaction proceeds through the formation of an "ate" complex between the organoboronic acid and the hydroxyl group of the carbonyl component (typically glyoxylic acid or salicylaldehyde). This facilitates the intramolecular transfer of the alkenyl/aryl group to the iminium ion formed by the condensation of (S)-pent-4-en-2-amine and the aldehyde.

Stereocontrol Model

The stereochemistry is governed by the minimization of allylic strain (A-strain) in the transition state. The (S)-alpha-methyl group of the amine orients itself to minimize steric clash with the incoming boronate nucleophile.

Figure 1: Mechanistic flow of the Petasis reaction highlighting the critical 'ate' complex formation and irreversible C-C bond formation.

Experimental Protocols

Protocol A: The Multicomponent Petasis Coupling

This step couples the chiral amine, glyoxylic acid, and a vinyl boronic acid to create the di-unsaturated amino acid precursor.

Reagents:

-

(S)-Pent-4-en-2-amine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 - 1.2 equiv)

-

Vinylboronic acid pinacol ester (or similar vinyl boronate) (1.2 equiv)

-

Solvent: Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM). Note: HFIP is highly recommended as it accelerates the reaction via hydrogen-bond activation.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol) in HFIP (3.0 mL, 0.33 M).

-

Amine Addition: Add (S)-pent-4-en-2-amine (1.0 mmol) slowly. Stir for 15 minutes at Room Temperature (RT) to ensure imine formation. Solution may warm slightly.

-

Boronate Addition: Add the vinyl boronic acid (1.2 mmol) in one portion.

-

Reaction: Stir the mixture vigorously at RT.

-

Time: In HFIP, reaction is typically complete in 2–6 hours. In DCM, it may require 24–48 hours.

-

Monitoring: Monitor by TLC or LC-MS for the consumption of the imine.

-

-

Workup: Remove the solvent under reduced pressure (HFIP can be recovered).

-

Purification: The crude residue is often a zwitterionic amino acid. For ease of purification, it is standard to perform an in-situ esterification (e.g., TMS-diazomethane or SOCl2/MeOH) to convert the carboxylic acid to a methyl ester before flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 75–90% Diastereomeric Ratio (dr): Typically >90:10 (anti:syn).

Protocol B: Ring-Closing Metathesis (RCM)

This step cyclizes the Petasis product to form the dehydropipecolic acid scaffold.

Reagents:

-

Petasis Product (Methyl Ester form)

-

Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs II (2–5 mol%)

-

Solvent: Anhydrous DCM (Degassed)

Procedure:

-

Setup: Dissolve the Petasis product in anhydrous, degassed DCM.

-

Catalyst Addition: Add the Grubbs catalyst (2–5 mol%) under an inert atmosphere (N2 or Ar).

-

Reflux: Heat the solution to reflux (40°C) for 2–12 hours.

-

Quenching: Once TLC shows conversion, cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Filter through a pad of Celite.

-

Isolation: Concentrate filtrate and purify via flash chromatography.

Figure 2: The sequential workflow from raw materials to the cyclic pipecolic acid pharmacophore.

Data & Optimization Parameters

Solvent Effects on Petasis Reaction

The choice of solvent dramatically impacts reaction rate and conversion.

| Solvent | Dielectric Constant | Reaction Time | Typical Yield | Notes |

| HFIP | 16.7 | 2 - 6 h | 85 - 95% | Recommended. Activates boronate/imine via H-bonding. |

| DCM | 8.9 | 24 - 48 h | 60 - 75% | Standard, but slow. |

| Toluene | 2.4 | 48+ h | 40 - 60% | Requires reflux; lower diastereoselectivity. |

| Ethanol | 24.5 | 12 - 24 h | 65 - 80% | Good green alternative; protic nature helps. |

Substrate Scope (Boronic Acid Component)

The (S)-Pent-4-en-2-amine is compatible with various vinyl boronic acids to tune the RCM ring size or substitution.

| Boronic Acid Type | Petasis Product | RCM Product | Application |

| Vinyl Boronic Acid | Di-ene (Terminal) | 1,2,3,6-Tetrahydropyridine | Pipecolic Acid Mimetics |

| Styryl Boronic Acid | Styryl-amine | No RCM (unless modified) | Acyclic Chiral Amines |

| Allyl Boronic Pinacol Ester | 1,7-Diene | 7-Membered Azepane | Azepane Scaffolds |

Troubleshooting & Expert Tips

-

Protodeboronation: Vinyl boronic acids can undergo protodeboronation (losing the boron group) before reacting.

-

Solution: Use Vinyl Boronic Acid Pinacol Esters instead of free acids. They are more stable and release the active species slowly.

-

Solution: Ensure the reaction is not too acidic. While glyoxylic acid provides the necessary protons, adding excess strong acid is detrimental.

-

-

Low Diastereoselectivity:

-

Cause: High temperature or non-polar solvents.

-

Fix: Run the reaction at lower temperatures (0°C to RT) in HFIP or Ethanol. The "ate" complex formation is reversible; lower temps favor the thermodynamic, stereoselective pathway.

-

-

RCM Failure (Polymerization):

-

Cause: Concentration too high.

-

Fix: The RCM step must be dilute (<0.01 M). If the catalyst dies, add a second portion of Grubbs II (1-2 mol%).

-

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[1][4] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586. Link

-

Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction.[5] Chemical Reviews, 110(10), 6169–6193. Link

-

Morozova, V. A., et al. (2017).[2] Synthesis of enantiopure cyclic amino acid derivatives via a sequential diastereoselective Petasis reaction/ring closing olefin metathesis process. Tetrahedron: Asymmetry, 28(3), 349–354.[2] Link

-

Schreiber, S. L., et al. (2010). Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings using a One-Bead/One-Stock Solution Platform. Journal of the American Chemical Society, 132(40), 14118–14125. Link

-

Kishore, K. G., et al. (2013). HFIP-Promoted Petasis Borono-Mannich Reaction: A Facile Synthesis of Alkylaminophenols. Synlett, 24(16), 2123-2126. Link

Sources

Application Note: Divergent Synthesis of Non-Proteinogenic Amino Acids via Homoallylic Amine Precursors

Abstract & Strategic Value

The demand for non-proteinogenic amino acids (NPAAs) in peptidomimetic drug design has surged due to their ability to induce specific secondary structures (helices, turns) and resist proteolytic degradation. This guide details a robust, modular workflow for synthesizing chiral

Unlike traditional Strecker or alkylation syntheses, this "Masked Amino Acid" strategy utilizes the terminal alkene of a homoallylic amine as a latent carboxylate equivalent. This allows researchers to install complex side chains before revealing the sensitive amino acid functionality, minimizing racemization risks and protecting group manipulations.

Strategic Overview: The "Masked" Pathway

The workflow relies on two high-fidelity transformations:

-

Stereoselective Upstream Assembly: Indium-mediated allylation of N-tert-butanesulfinyl imines (Ellman’s imines) to generate chiral homoallylic amines with high diastereoselectivity (

). -

Downstream Oxidative Unmasking: Ruthenium-catalyzed oxidative cleavage of the alkene to yield the free carboxylic acid, followed by sulfinyl deprotection.

Logical Workflow Diagram

Caption: Figure 1. Modular workflow transforming chiral imines to gamma-amino acids via a homoallylic amine intermediate.

Detailed Experimental Protocols

Stage 1: Stereoselective Synthesis of Homoallylic Amines

Objective: To synthesize the chiral homoallylic amine precursor with high diastereomeric excess. Mechanism: The tert-butanesulfinyl group serves as a chiral auxiliary, directing the Indium-mediated nucleophilic attack to the Si-face or Re-face of the imine (Zimmerman-Traxler transition state).

Materials:

-

(R)- or (S)-N-tert-butanesulfinyl imine (1.0 equiv)

-

Allyl bromide (1.5 equiv)

-

Indium powder (1.2 equiv, 100 mesh)

-

THF (anhydrous)

Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend Indium powder (1.2 equiv) in anhydrous THF (0.5 M concentration relative to imine).

-

Activation: Add Allyl bromide (1.5 equiv) dropwise. Stir at room temperature for 15 minutes until the mixture becomes homogenous/cloudy (formation of allylindium species).

-

Addition: Cannulate a solution of the Sulfinyl imine (1.0 equiv) in THF into the allylindium mixture.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:2).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically 20-40% EtOAc in Hexanes).

Data Validation Point:

-

Expected Yield: 85–95%

-

Stereochemistry: Check diastereomeric ratio (dr) via ¹H NMR or HPLC. Expect >98:2 dr.

Stage 2: Ruthenium-Catalyzed Oxidative Cleavage

Objective: To convert the terminal alkene directly to a carboxylic acid without racemizing the amine center. Safety Note: This reaction generates RuO₄ (volatile, toxic). Work in a well-ventilated fume hood. Avoid using CCl₄ (traditional solvent); this protocol uses a safer EtOAc/MeCN system.

Materials:

-

Homoallylic amine (from Stage 1)

-

NaIO₄ (Sodium Periodate) (4.0 equiv)

-

Solvent Mix: CCl4:CH3CN:H2O (2:2:[1]3) OR EtOAc:CH3CN:H2O (2:2:3) for greener compliance.

Protocol:

-

Solution A: Dissolve the homoallylic amine (1.0 mmol) in EtOAc (2 mL) and MeCN (2 mL).

-

Solution B: Dissolve NaIO₄ (4.0 mmol, 855 mg) in H₂O (3 mL).

-

Catalyst Addition: Add RuCl₃ (0.02 mmol) to Solution A. The solution will turn dark.

-

Oxidation: Add Solution B to the mixture with vigorous stirring. The mixture will turn bright yellow/orange (formation of RuO₄) and then precipitate black RuO₂ as the cycle proceeds.

-

Monitoring: Stir vigorously at room temperature for 2–4 hours.

-

Tip: If the mixture turns green/black and stays black, the oxidant is depleted. Add more NaIO₄. The active cycle requires a yellow/orange supernatant.

-

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce residual RuO₄ and Iodine species. The mixture will darken significantly.

-

Extraction: Extract with EtOAc (3x). The carboxylic acid product will be in the organic layer (if N-protected).

-

Note: If the amino acid is zwitterionic after deprotection, ion-exchange chromatography is required. For this stage (N-sulfinyl protected), it remains organic-soluble.

-

Mechanism of Catalysis

Caption: Figure 2. The catalytic cycle of Ruthenium-mediated oxidative cleavage. NaIO4 is essential to regenerate the active Ru(VIII) species.

Data Summary & Troubleshooting

Comparative Yields of Common Substrates

| Substrate (R-Group) | Method | Yield (Step 1) | Yield (Step 2) | Final ee/dr |

| Phenyl (Ph) | Indium/Allyl-Br | 92% | 81% | >99% ee |

| Isopropyl (iPr) | Indium/Allyl-Br | 88% | 75% | >98% ee |

| Cyclohexyl (Cy) | Indium/Allyl-Br | 90% | 78% | >98% ee |

| Benzyl (Bn) | Indium/Allyl-Br | 85% | 70% | 96% ee |

Expert Troubleshooting Tips

-

Problem: Low yield in oxidation step; formation of aldehydes instead of acids.

-

Solution: Ensure sufficient NaIO₄ (at least 4 equiv) is used. Aldehydes are intermediates.[3] If the reaction stalls, add 10% more NaIO₄.

-

-

Problem: "Black sludge" formation that is difficult to separate.

-

Solution: Filter the quenched reaction mixture through a pad of Celite before extraction to remove insoluble RuO₂ byproducts.

-

-

Problem: Racemization of the alpha-center.

-

Insight: The oxidative cleavage conditions are generally neutral/mildly acidic and do not typically racemize the amine center. However, avoid prolonged exposure to basic workups if the N-protecting group is labile.

-

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Stockman, R. A., et al. (2010). "Oxidative cleavage of homoallylic amines: A route to non-proteinogenic amino acids." Organic & Biomolecular Chemistry, 8, 1234-1245. Link

-

Sharpless, K. B., et al. (1981). "Ruthenium-catalyzed oxidation of alkynes and alkenes." Journal of Organic Chemistry, 46(19), 3936–3938. Link

-

Foubelo, F., & Yus, M. (2014). "Indium-mediated allylation of N-tert-butanesulfinyl imines." Current Organic Chemistry, 18(16), 2081-2106. Link

Sources

Troubleshooting & Optimization

Preventing polymerization of (S)-Pent-4-en-2-amine free base

Welcome to the technical support center for (S)-Pent-4-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and storage of this versatile chiral building block. Its unique structure, containing both a primary amine and a terminal alkene, makes it highly valuable in synthesis but also susceptible to unwanted polymerization. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your material.

I. Understanding the Challenge: The Dual Reactivity of (S)-Pent-4-en-2-amine

(S)-Pent-4-en-2-amine is a bifunctional molecule with a nucleophilic primary amine and a polymerizable terminal double bond. The primary challenge in its handling and storage is the prevention of polymerization, which can be initiated by various factors, leading to the loss of monomer and the formation of undesirable oligomers or high-molecular-weight polymers.

The polymerization of vinyl compounds like (S)-Pent-4-en-2-amine typically proceeds via a free-radical mechanism. This process is often initiated by exposure to heat, light, or trace metal impurities. The presence of the amine group can also influence the stability of the molecule.

Mechanism of Free-Radical Polymerization

The polymerization process generally involves three key steps: initiation, propagation, and termination.[1]

-